molecular formula C11H17BO3 B3324800 (3-tert-butyl-4-methoxyphenyl)boronic acid CAS No. 196960-96-0

(3-tert-butyl-4-methoxyphenyl)boronic acid

Cat. No.: B3324800
CAS No.: 196960-96-0
M. Wt: 208.06 g/mol
InChI Key: LKZFCLMTTASCPA-UHFFFAOYSA-N
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Description

(3-tert-Butyl-4-methoxyphenyl)boronic acid is an organoboron compound with the molecular formula C11H17BO3. This compound is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a phenyl ring substituted with tert-butyl and methoxy groups. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-tert-Butyl-4-methoxyphenyl)boronic acid can be synthesized through several methods. One common approach involves the borylation of the corresponding aryl halide using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, often at room temperature or slightly elevated temperatures, and in the presence of a base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale borylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-tert-Butyl-4-methoxyphenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Protodeboronation: Under certain conditions, the boronic acid group can be replaced by a hydrogen atom.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.

    Oxidation: Hydrogen peroxide or other oxidizing agents can be employed.

    Protodeboronation: Acidic conditions or specific catalysts can facilitate this reaction.

Major Products

    Suzuki-Miyaura Coupling: The major product is the biaryl compound formed by the coupling of the aryl groups.

    Oxidation: The major product is the corresponding phenol.

    Protodeboronation: The major product is the unsubstituted aryl compound.

Scientific Research Applications

(3-tert-Butyl-4-methoxyphenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is extensively used in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

    Biology: Boronic acids, including this compound, are used in the development of enzyme inhibitors and sensors for biological molecules.

    Medicine: This compound is involved in the synthesis of potential therapeutic agents, including anticancer and antiviral drugs.

    Industry: It is used in the production of materials such as polymers and advanced materials for electronic applications.

Mechanism of Action

The primary mechanism of action of (3-tert-butyl-4-methoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the aryl halide. The palladium catalyst facilitates the transmetalation step, where the aryl group from the boronic acid is transferred to the palladium center. This is followed by reductive elimination, forming the new carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenylboronic acid
  • 3-Methoxyphenylboronic acid
  • 4-tert-Butylphenylboronic acid

Uniqueness

(3-tert-Butyl-4-methoxyphenyl)boronic acid is unique due to the presence of both tert-butyl and methoxy substituents on the phenyl ring. These substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

(3-tert-butyl-4-methoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO3/c1-11(2,3)9-7-8(12(13)14)5-6-10(9)15-4/h5-7,13-14H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZFCLMTTASCPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC)C(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a mixture of 2-(t-butyl)-4-bromoanisole (23.07 g, 0.0949 mol) in THF (238 mL) cooled to −75° C. under an atmosphere of argon was added n-BuLi (65.3 mL, 1.6 M, 0.1044 mol) dropwise maintaining a temperature below −70° C. The resulting suspension was stirred for 30 minutes and triisopropylborate (34.2 mL, 27.87 g, 0.148 mol) was added dropwise. The mixture was allowed to warm to RT overnight. The resulting mixture was cooled to 0° C. and 1.0 N HCl (150 mL) was slowly added. After warming to RT the mixture was diluted with ether and the layers separated, the aqueous layer was extracted ether (3×) and the organic layers combined. The resulting organic layer was washed with water, brine and dried (Mg2SO4). The mixture was filtered, evaporated and the resulting yellowish residue solidified overnight. The solid was collected and washed with hexane and dried under high vacuum to afford 12.68 g of 3-(t-butyl)-4-methoxyphenyl boronic acid (64%). 1H NMR (300 MHz; DMSO-d6): δ 1.33 (s, 9H), 3.81 (s, 3H), 6.91 (d, J=7.8 Hz, 1H), 7.62–7.79 (m, 2H), 7.78 (brs, 2H).
Quantity
23.07 g
Type
reactant
Reaction Step One
Name
Quantity
238 mL
Type
solvent
Reaction Step One
Quantity
65.3 mL
Type
reactant
Reaction Step Two
Quantity
34.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

4 g (16.5 mmol) of 3-tert-butyl-4-methoxybromobenzene and 50 ml of THF are introduced into a three-necked flask under a stream of nitrogen. 7.9 ml (19.8 mmol) of n-butyllithium (2.5 M in hexane) are added dropwise at −78° C., the mixture is stirred for 15 minutes at this temperature, 5.6 ml (49.5 mmol) of trimethyl borate are added and the mixture is stirred for 2 hours. 20 ml of hydrochloric acid (1 N) are added at −50° C. and the mixture is allowed to return to room temperature. The reaction medium is extracted with ethyl ether and the organic phase is separated out after settling has taken place, dried over magnesium sulphate and evaporated. 3.79 g (100%) of the expected boronic acid are collected, which is used in its present state for the rest of the synthesis.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.9 mL
Type
reactant
Reaction Step Two
Quantity
5.6 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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